molecular formula C14H16N2O4S B15257401 5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B15257401
M. Wt: 308.35 g/mol
InChI Key: KXFAQGVVBWAQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl-protected intermediate, which is then cyclized with a thioamide to form the thiazolopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active site that can interact with enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(tert-Butoxy)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
  • 5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the thiazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

4,6-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O4S/c1-6-8(13(19)20-14(3,4)5)7(2)15-11-9(6)10(12(17)18)16-21-11/h1-5H3,(H,17,18)

InChI Key

KXFAQGVVBWAQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.